Benzenecarboximidic acid, 4-methyl-3-nitro-, methyl ester
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Overview
Description
Benzenecarboximidic acid, 4-methyl-3-nitro-, methyl ester is an organic compound with the molecular formula C9H10N2O3 It is a derivative of benzenecarboximidic acid, characterized by the presence of a methyl ester group and a nitro group at specific positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenecarboximidic acid, 4-methyl-3-nitro-, methyl ester typically involves the nitration of 4-methylbenzenecarboximidic acid followed by esterification. The nitration process introduces a nitro group at the 3-position of the benzene ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to esterification using methanol and an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The nitration and esterification steps are optimized for efficiency and cost-effectiveness, often involving continuous flow processes and automated systems.
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidic acid, 4-methyl-3-nitro-, methyl ester undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Reduction: 4-methyl-3-amino-benzenecarboximidic acid.
Substitution: Various substituted benzenecarboximidic acid derivatives depending on the nucleophile used.
Hydrolysis: 4-methyl-3-nitro-benzenecarboximidic acid and methanol.
Scientific Research Applications
Benzenecarboximidic acid, 4-methyl-3-nitro-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenecarboximidic acid, 4-methyl-3-nitro-, methyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzenecarboximidic acid, 4-nitro-, methyl ester: Similar structure but lacks the methyl group at the 4-position.
Benzenecarboximidic acid, 3-nitro-, methyl ester: Similar structure but the nitro group is at the 3-position instead of the 4-position.
Uniqueness
Benzenecarboximidic acid, 4-methyl-3-nitro-, methyl ester is unique due to the specific positioning of the methyl and nitro groups, which influence its chemical reactivity and potential applications. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the benzene ring creates a unique electronic environment that can be exploited in various chemical reactions and applications.
Properties
CAS No. |
166522-39-0 |
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Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
methyl 4-methyl-3-nitrobenzenecarboximidate |
InChI |
InChI=1S/C9H10N2O3/c1-6-3-4-7(9(10)14-2)5-8(6)11(12)13/h3-5,10H,1-2H3 |
InChI Key |
XJWREDVWZRZZHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=N)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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